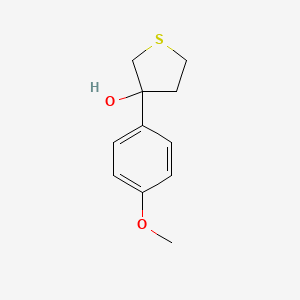

3-(4-Methoxyphenyl)thiolan-3-ol

Description

3-(4-Methoxyphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a 4-methoxyphenyl group and a hydroxyl group at the 3-position. Its molecular formula is C₁₁H₁₄O₂S, with a molecular weight of 210.29 g/mol (inferred from structurally analogous compounds in ).

Properties

IUPAC Name |

3-(4-methoxyphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-13-10-4-2-9(3-5-10)11(12)6-7-14-8-11/h2-5,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWDUWHHNGXCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCSC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)thiolan-3-ol typically involves the reaction of 4-methoxybenzaldehyde with thiolane-3-thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)thiolan-3-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiolane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)thiolan-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)thiolan-3-ol involves its interaction with specific molecular targets. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

3-(3-Methoxyphenyl)-4-methylthiolan-3-ol

- Structure : Features a 3-methoxyphenyl group and a methyl substituent on the thiolane ring.

- Molecular Formula : C₁₂H₁₆O₂S (MW: 224.32 g/mol) .

- Key Differences: The meta-methoxy substitution on the phenyl ring (vs. The additional methyl group on the thiolane ring increases steric bulk, which may hinder reactivity in catalytic or binding applications.

3-(3-Fluoro-4-methoxyphenyl)thiolan-3-ol

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

- Structure : A propenyl-linked 4-methoxyphenyl derivative with anti-inflammatory properties.

- Molecular Formula : C₁₇H₁₈O₃ (MW: 270.32 g/mol) .

- Key Differences :

- The absence of a thiolane ring reduces sulfur-mediated interactions but introduces a conjugated double bond, enhancing π-π stacking in biological targets (e.g., STAT3 inhibition) .

- MMPP exhibits superior anti-arthritic activity and drug-likeness (e.g., solubility) compared to sulfur-containing analogs, likely due to its planar structure .

Adapalene (6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid)

- Structure: A retinoid with a 4-methoxyphenyl group linked to an adamantane moiety.

- Molecular Formula : C₂₈H₂₈O₃ (MW: 412.52 g/mol) .

- Key Differences :

- The adamantyl group confers rigidity and lipophilicity, enhancing receptor binding in dermatological applications.

- Unlike 3-(4-Methoxyphenyl)thiolan-3-ol, adapalene’s carboxylic acid group enables ionic interactions, critical for its topical efficacy .

Biological Activity

3-(4-Methoxyphenyl)thiolan-3-ol is an organic compound characterized by a thiolane ring and a methoxyphenyl substituent, with the molecular formula C10H14O2S. This unique structure imparts distinct chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Weight : 210.29 g/mol

- IUPAC Name : this compound

- Structural Formula :

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with thiolane-3-thiol, often facilitated by a catalyst such as p-toluenesulfonic acid under controlled temperature conditions. This method yields the desired product with good purity and yield .

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile, forming covalent bonds with electrophilic centers in biological systems. The methoxy group enhances its reactivity through hydrogen bonding and other non-covalent interactions, which can influence various biochemical pathways.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that derivatives of this compound can scavenge free radicals effectively .

Antimicrobial Properties

Several studies have reported that thiolane derivatives possess antimicrobial activity against a range of pathogens. For instance, the compound has shown effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings, suggesting its potential as a therapeutic agent in treating infections .

Case Studies

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Methoxybenzylthiol | Structure | Moderate antioxidant activity |

| Thiolan-3-ol | Structure | Limited antimicrobial effects |

| 3-(4-Methoxyphenyl)thiolane | Structure | Stronger cytotoxic effects than this compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.